Dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate
Overview
Description
Dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate is a natural product found in Chloranthus japonicus and Chloranthus with data available.
Mechanism of Action
Target of Action
Cycloshizukaol A is a symmetrical cyclic lindenane dimer with C2 symmetry
Mode of Action
It is known that the compound exhibits biological activity, which suggests it interacts with certain cellular targets to exert its effects .
Biochemical Pathways
The compound is known to be biologically active, suggesting it may influence one or more biochemical pathways .
Result of Action
The compound is known to be biologically active, suggesting it exerts certain effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the compound was isolated from the root of chloranthus serratus , suggesting that it is stable under the environmental conditions found within this plant.
Properties
IUPAC Name |
dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPXFYFVBVEVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Cycloshizukaol A within the broader context of lindenane sesquiterpenoids?
A1: Cycloshizukaol A belongs to the lindenane sesquiterpenoid family, characterized by their unique bicyclo[3.3.1]nonane carbon skeleton [, ]. These compounds exhibit diverse structural variations, including dimerization. Cycloshizukaol A specifically is a dimer formed through a [6+6]-type cycloaddition of two lindenane monomers []. This unique cyclization pattern distinguishes it from other lindenane dimers like Shizukaols, which are formed through different bonding modes [].
Q2: Which plant species are known sources of Cycloshizukaol A, and what are the implications of its natural occurrence?
A2: Cycloshizukaol A has been isolated from Chloranthus spicatus and Chloranthus multistachys [, ]. The presence of this compound, alongside other lindenane sesquiterpenoids, in these plants suggests a potential role in their defense mechanisms or other physiological functions. Further research is needed to fully understand its ecological significance.
Q3: Are there any studies investigating the biological activity of Cycloshizukaol A or related lindenane sesquiterpenoids?
A3: While specific studies on the bioactivity of Cycloshizukaol A are limited, research on related lindenane sesquiterpenoids suggests potential therapeutic applications. For example, Shizukaol B, another lindenane dimer, displayed anti-metastasis activity against breast cancer cells []. This finding highlights the potential of lindenane derivatives as lead compounds for drug development. Further investigation into Cycloshizukaol A's bioactivity could reveal valuable pharmacological properties.
Q4: What analytical techniques are typically employed to isolate and characterize Cycloshizukaol A?
A4: The isolation of Cycloshizukaol A involves various chromatographic techniques, including column chromatography, to separate it from other plant metabolites [, , ]. Once isolated, its structure can be elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) [, ]. These techniques provide information about the compound's connectivity, functional groups, and molecular weight, ultimately confirming its identity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.